rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
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Overview
Description
rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a fluorenylmethoxycarbonyl group, which is often used as a protecting group in peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the bicyclic core, followed by the introduction of the fluorenylmethoxycarbonyl group. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorenylmethoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as trifluoroacetic acid can be used to remove the fluorenylmethoxycarbonyl group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carboxylic acid group yields an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme mechanisms and protein interactions. Its ability to act as a protecting group in peptide synthesis makes it useful in the development of new peptides and proteins.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid involves its interaction with specific molecular targets. The fluorenylmethoxycarbonyl group can protect reactive sites on molecules, allowing for selective reactions to occur. This compound can also interact with enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,3R,4S,6R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid: is similar to other fluorenylmethoxycarbonyl-protected compounds used in peptide synthesis.
Boc-protected compounds: These compounds use tert-butoxycarbonyl as a protecting group instead of fluorenylmethoxycarbonyl.
Cbz-protected compounds: These compounds use benzyloxycarbonyl as a protecting group.
Uniqueness
The uniqueness of this compound lies in its bicyclic structure and the presence of the fluorenylmethoxycarbonyl group. This combination provides specific reactivity and stability, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1R,3R,4S,6R)-2-(9H-fluoren-9-ylmethoxycarbonyl)-6-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5/c24-19-10-12-9-18(19)23(20(12)21(25)26)22(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-20,24H,9-11H2,(H,25,26)/t12-,18+,19+,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBIJTHKSWFLPI-MTBPISGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1N(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C[C@H]([C@@H]1N([C@H]2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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